molecular formula C23H16BrN3O4 B2750922 (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide CAS No. 522604-00-8

(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B2750922
CAS RN: 522604-00-8
M. Wt: 478.302
InChI Key: AYZIJYRQRBPIRS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple aromatic rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction, or the nitro group might be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar nitro and cyano groups, while its melting and boiling points would depend on the size and shape of the molecule .

Scientific Research Applications

Corrosion Inhibition

The study of benzamide derivatives, including compounds with similar structures, has shown potential in corrosion inhibition for mild steel in acidic conditions. The presence of electron-withdrawing and electron-donating groups, such as nitro (NO2) and methoxy (OCH3), significantly impacts the inhibition efficiency. Experimental and computational studies demonstrate that these substituents can enhance or decrease the corrosion inhibition performance, highlighting the importance of molecular design in developing effective corrosion inhibitors (Mishra et al., 2018).

Pharmaceutical Synthesis

Research on the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as entacapone, involves precursors structurally akin to the compound . These studies provide insights into the mild conditions for synthesizing pharmaceuticals that target specific enzymes. Moreover, they explore the structural requirements for achieving selective inhibition and the potential for treating diseases like Parkinson's through enzyme modulation (Harisha et al., 2015).

Material Science

In the realm of material science, derivatives resembling the given compound have been investigated for their optical properties, including linear and nonlinear optical behaviors. These studies contribute to understanding how molecular structure affects optoelectronic and charge transport properties, which is crucial for developing materials for semiconductor devices and other applications (Shkir et al., 2019).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its effect would depend on how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s hard to provide detailed advice, but general guidelines would include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O4/c24-19-7-5-16(6-8-19)15-31-22-4-2-1-3-17(22)13-18(14-25)23(28)26-20-9-11-21(12-10-20)27(29)30/h1-13H,15H2,(H,26,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZIJYRQRBPIRS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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